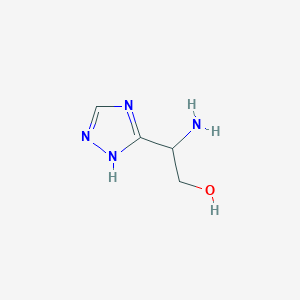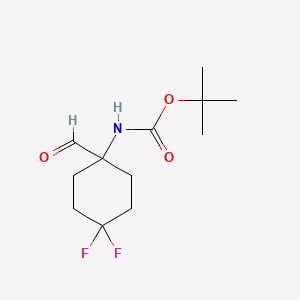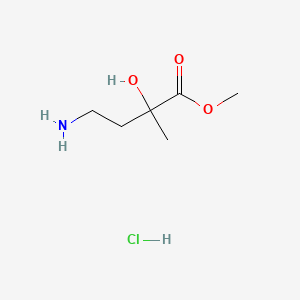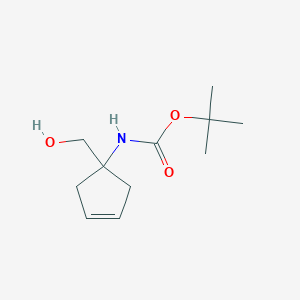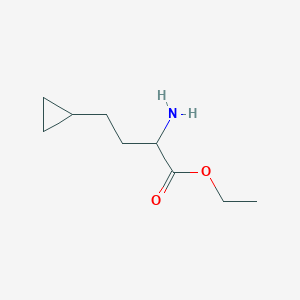
Ethyl 2-amino-4-cyclopropylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-cyclopropylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopropylbutanoate typically involves the reaction of ethyl 2-bromo-4-cyclopropylbutanoate with ammonia or an amine source. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Ethyl 2-bromo-4-cyclopropylbutanoate+NH3→Ethyl 2-amino-4-cyclopropylbutanoate+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-cyclopropylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl 2-amino-4-cyclopropylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-amino-4-cyclopropylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-cyclopropylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-cyclopropylbutanoate can be compared with other similar compounds such as:
Ethyl 2-amino-4-methylbutanoate: Lacks the cyclopropyl group, which may result in different biological activity.
Ethyl 2-amino-4-phenylbutanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl 2-amino-4-cyclopropylbutanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-5-7-3-4-7/h7-8H,2-6,10H2,1H3 |
Clé InChI |
RUSNOLSLPQKTMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
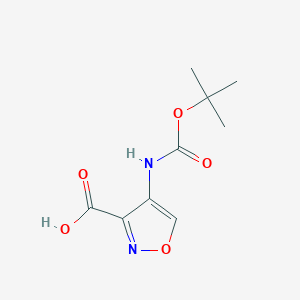
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
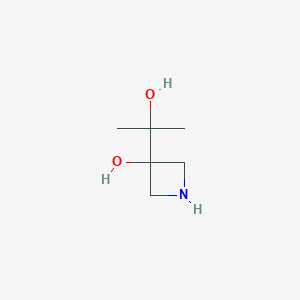
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
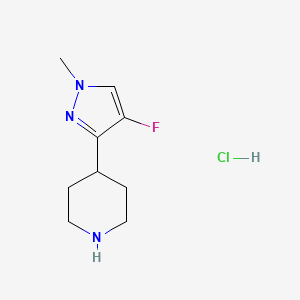
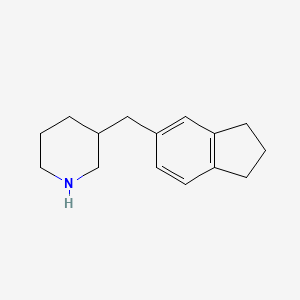
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
